molecular formula C12H17BrN2O3S2 B3491275 (4-BROMO-5-ETHYL-2-THIENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE

(4-BROMO-5-ETHYL-2-THIENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE

Cat. No.: B3491275
M. Wt: 381.3 g/mol
InChI Key: FKYIMUJYINOMBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-BROMO-5-ETHYL-2-THIENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE is a complex organic compound that features a brominated thiophene ring and a piperazine moiety with a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BROMO-5-ETHYL-2-THIENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE typically involves multi-step organic reactionsThe final step involves the addition of the methylsulfonyl group under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(4-BROMO-5-ETHYL-2-THIENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiophene derivatives .

Scientific Research Applications

(4-BROMO-5-ETHYL-2-THIENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-BROMO-5-ETHYL-2-THIENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The brominated thiophene ring can interact with enzymes or receptors, while the piperazine moiety can enhance binding affinity. The methylsulfonyl group may play a role in modulating the compound’s solubility and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-BROMO-5-ETHYL-2-THIENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE is unique due to the presence of both a brominated thiophene ring and a piperazine moiety with a methylsulfonyl group.

Properties

IUPAC Name

(4-bromo-5-ethylthiophen-2-yl)-(4-methylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O3S2/c1-3-10-9(13)8-11(19-10)12(16)14-4-6-15(7-5-14)20(2,17)18/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKYIMUJYINOMBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(S1)C(=O)N2CCN(CC2)S(=O)(=O)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-BROMO-5-ETHYL-2-THIENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE
Reactant of Route 2
Reactant of Route 2
(4-BROMO-5-ETHYL-2-THIENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE
Reactant of Route 3
Reactant of Route 3
(4-BROMO-5-ETHYL-2-THIENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE
Reactant of Route 4
Reactant of Route 4
(4-BROMO-5-ETHYL-2-THIENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE
Reactant of Route 5
Reactant of Route 5
(4-BROMO-5-ETHYL-2-THIENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE
Reactant of Route 6
(4-BROMO-5-ETHYL-2-THIENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.